3-(3-Chloro-5-methoxyphenyl)piperidine
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Overview
Description
3-(3-Chloro-5-methoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a chloro and a methoxy group attached to the phenyl ring, which is further connected to the piperidine ring. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-methoxyphenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-methoxybenzaldehyde and piperidine.
Condensation Reaction: The aldehyde group of 3-chloro-5-methoxybenzaldehyde reacts with piperidine under acidic or basic conditions to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-methoxyphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chloro-5-methoxyphenyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloro-5-methoxyphenyl)piperidin-4-yl)-4-phenyl-2H-1,2,4-triazole-3(4H)-thione: This compound has a similar piperidine core but with additional functional groups that impart different biological activities.
4-Chloro-3-methoxyphenyl)piperidine: A closely related compound with similar structural features but different substitution patterns.
Uniqueness
3-(3-Chloro-5-methoxyphenyl)piperidine is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of both chloro and methoxy groups provides a balance of electron-withdrawing and electron-donating effects, making it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
Molecular Formula |
C12H16ClNO |
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Molecular Weight |
225.71 g/mol |
IUPAC Name |
3-(3-chloro-5-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H16ClNO/c1-15-12-6-10(5-11(13)7-12)9-3-2-4-14-8-9/h5-7,9,14H,2-4,8H2,1H3 |
InChI Key |
MGRPHXURKYTIDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CCCNC2)Cl |
Origin of Product |
United States |
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